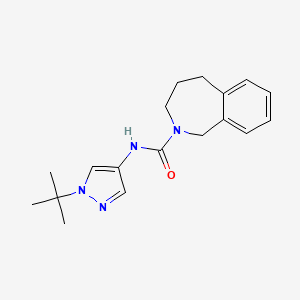![molecular formula C18H24N4O2 B7439665 1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea](/img/structure/B7439665.png)
1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMMDU and is a urea-based molecule that has been synthesized using various methods. EMMDU has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of EMMDU is not fully understood. However, studies have shown that EMMDU interacts with certain enzymes and proteins in the body, leading to its biological effects. EMMDU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. EMMDU has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EMMDU has been found to exhibit a range of biochemical and physiological effects. Studies have shown that EMMDU exhibits anti-inflammatory effects by inhibiting the activity of COX-2. EMMDU has also been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. EMMDU has been found to exhibit anti-oxidant effects by scavenging free radicals in the body.
实验室实验的优点和局限性
EMMDU has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. EMMDU has also been found to exhibit a range of biological activities, making it a promising compound for further research. However, there are also limitations to using EMMDU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the safety and toxicity of EMMDU.
未来方向
There are several future directions for the research of EMMDU. One potential direction is to further investigate its anti-inflammatory effects and its potential use as a drug candidate for the treatment of inflammatory diseases. Another potential direction is to investigate its anti-tumor effects and its potential use as a drug candidate for the treatment of cancer. Additionally, more research is needed to determine the safety and toxicity of EMMDU, which will be important for its potential use in humans. Overall, EMMDU is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its biological effects and potential applications.
合成方法
EMMDU can be synthesized using various methods, including the reaction of 3-ethyl-1-methylpyrazol-4-carboxylic acid with 3-hydroxy-1-phenylcyclobutanecarboxylic acid, followed by the addition of urea. Another method involves the reaction of 3-ethyl-1-methylpyrazol-4-carboxylic acid with 3-hydroxy-1-phenylcyclobutanecarboxylic acid chloride, followed by the addition of urea. Both methods have been found to yield high purity EMMDU.
科学研究应用
EMMDU has been found to exhibit a range of biological activities, making it a promising compound for further research. Studies have shown that EMMDU exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties. EMMDU has also been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
属性
IUPAC Name |
1-(3-ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-15-16(11-22(2)21-15)20-17(24)19-12-18(9-14(23)10-18)13-7-5-4-6-8-13/h4-8,11,14,23H,3,9-10,12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCGENHCWPUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)NCC2(CC(C2)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one](/img/structure/B7439622.png)
![4-[(3-Methoxy-1,2-thiazol-5-yl)methyl-methylamino]pyrimidine-2-carbonitrile](/img/structure/B7439626.png)

![2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7439643.png)
![3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B7439652.png)


![2-(6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7439670.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide](/img/structure/B7439672.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-2-imidazol-1-yl-5-methylbenzamide](/img/structure/B7439682.png)